![molecular formula C17H14F3N5O B6521548 4-methyl-11-[6-(trifluoromethyl)pyridine-3-carbonyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene CAS No. 1797561-44-4](/img/structure/B6521548.png)
4-methyl-11-[6-(trifluoromethyl)pyridine-3-carbonyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene
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Overview
Description
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The synthesis of certain TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are largely determined by the presence of a fluorine atom and a pyridine in their structure .Scientific Research Applications
- Example : Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. Among these, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is in high demand as a chemical intermediate for crop-protection products .
- Examples : Five pharmaceutical products containing the TFMP moiety have received market approval, and several candidates are undergoing clinical trials. These compounds leverage the fluorine-pyridine combination for therapeutic effects .
- Market Approval : Two veterinary products containing the TFMP moiety have been granted market approval, highlighting their potential in animal health .
- Benefits : These reactions are mild, functional group tolerant, and environmentally benign, making them essential in organic synthesis .
Agrochemicals and Crop Protection
Pharmaceuticals
Veterinary Products
Metal-Organic Frameworks (MOFs)
Suzuki–Miyaura Coupling Reactions
Functional Materials
Mechanism of Action
Target of Action
Molecules with a-CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that the presence of a-CF3 group can lower the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing drug potency .
Biochemical Pathways
The compound’s trifluoromethyl group and pyridine moiety are known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Result of Action
The compound’s interaction with its targets could lead to changes at the molecular and cellular levels, potentially influencing the activity of certain enzymes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O/c1-10-6-15-22-8-12-9-24(5-4-13(12)25(15)23-10)16(26)11-2-3-14(21-7-11)17(18,19)20/h2-3,6-8H,4-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSBBDHGRFJZJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CN=C(C=C4)C(F)(F)F)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-11-[6-(trifluoromethyl)pyridine-3-carbonyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene |
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